2,6-Dibromopyridin-4-ol

Descripción

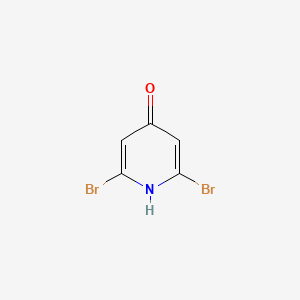

Structure

3D Structure

Propiedades

IUPAC Name |

2,6-dibromo-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Br2NO/c6-4-1-3(9)2-5(7)8-4/h1-2H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGDIUEDAZXIZBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=CC1=O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50702663 | |

| Record name | 2,6-Dibromopyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50702663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220616-68-2 | |

| Record name | 2,6-Dibromopyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50702663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,6 Dibromopyridin 4 Ol and Its Precursors

Strategies for Direct Synthesis of 2,6-Dibromopyridin-4-ol

Direct synthesis focuses on introducing a hydroxyl group at the C4 position of the 2,6-dibromopyridine (B144722) scaffold. This C-H functionalization requires overcoming the inherent electronic properties of the pyridine (B92270) ring.

A plausible, modern approach for the direct hydroxylation of 2,6-dibromopyridine is through iridium-catalyzed C-H bond activation. While specific examples for 2,6-dibromopyridine are not extensively detailed, the mechanism is well-established for other aromatic systems. This pathway involves the activation of an aromatic C-H bond by an iridium complex. The coordination of the arene to the iridium(III) center increases its electrophilicity, facilitating nucleophilic attack.

The proposed catalytic cycle would begin with the formation of an Ir-π-complex between the active iridium catalyst and the 2,6-dibromopyridine substrate. This is followed by an oxidative addition of the C4-H bond to the metal center, forming a high-valent Ir(V) aryl-hydride intermediate. Subsequent reductive elimination would then furnish the desired hydroxylated product. This method offers high positional selectivity, potentially targeting the C-H bond of least electron density. Research in this area has demonstrated that ligand choice is critical for controlling regioselectivity in such C-H activation/borylation reactions, a principle that extends to hydroxylation.

Several other advanced methods are available for the hydroxylation of pyridine rings, which could be adapted for 2,6-dibromopyridine.

Photochemical Valence Isomerization : An efficient method for the selective C3 hydroxylation of pyridines proceeds via the photochemical valence isomerization of pyridine N-oxides. This strategy could potentially be adapted for C4 hydroxylation under different conditions or with different substitution patterns. The process involves irradiation of the corresponding N-oxide, leading to a valence isomer that can then be hydrolyzed to the pyridinol.

Metallaphotocatalysis : Combining organo-photocatalysis with transition metal catalysis offers a mild pathway for ortho-hydroxylation on aromatic systems like anilides. This dual catalytic approach uses visible light to drive the reaction at room temperature, providing a potential route for the site-selective hydroxylation of brominated pyridines.

Enzymatic Hydroxylation : Biocatalysis using oxygenating enzymes, such as cytochrome P450 monooxygenases, represents a highly selective method for C-H hydroxylation. These enzymes can perform hydroxylations on unactivated C-H bonds with high regio- and stereoselectivity under mild, aqueous conditions. Engineering these enzymes could tailor them to specifically target the C4 position of 2,6-dibromopyridine.

Synthesis of Key Precursors: 2,6-Dibromopyridine

The availability of the starting material, 2,6-dibromopyridine, is crucial. It is synthesized through various methods, primarily involving the bromination of pyridine derivatives or halogen exchange reactions.

Direct electrophilic bromination of the unsubstituted pyridine ring is challenging due to the electron-deficient nature of the heterocycle, which deactivates it towards electrophilic attack. Such reactions, when forced under harsh conditions (e.g., with oleum (B3057394) at high temperatures), tend to yield 3-bromo or 3,5-dibromo derivatives.

To achieve substitution at the 2- and 6-positions, alternative strategies are employed:

Vapor-Phase Bromination : At elevated temperatures (around 500°C), the vapor-phase bromination of pyridine can yield a mixture of products including 2-bromopyridine (B144113) and 2,6-dibromopyridine.

Synthesis via Pyridine N-oxide : Activating the pyridine ring by converting it to pyridine N-oxide facilitates electrophilic substitution at the 2- and 4-positions. Subsequent removal of the oxygen atom can provide the desired substitution pattern. For instance, pyridine-N-oxide can be mercurated and then brominated to yield 2-bromo- and 2,6-dibromopyridine-N-oxide.

A more common and efficient method for synthesizing 2,6-dibromopyridine is through a halogen exchange (Halex) reaction, starting from the more readily available 2,6-dichloropyridine (B45657). This process involves refluxing 2,6-dichloropyridine with a bromine source, such as hydrobromic acid (HBr) or a mixture of sodium bromide and HBr. The reaction drives the substitution of chlorine atoms with bromine. The process is straightforward and can achieve high yields.

| Starting Material | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2,6-Dichloropyridine | Sodium Bromide, 40% aq. HBr | 80-150 | 24 | 66.4 | guidechem.comgoogle.com |

| 2,6-Dichloropyridine | aq. HBr, HBr (gas) | 80-150 | - | 80.4 | google.com |

| 2,6-Dichloropyridine | HBr (gas), Acetic Acid | 110 | 9 | 92 | chemicalbook.com |

Green Chemistry Approaches in Halogenated Pyridinol Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of halogenated pyridines and their derivatives to reduce environmental impact and improve safety and efficiency. acs.orgyoutube.com Key strategies include:

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times, increase yields, and enhance selectivity. researchgate.net This technique has been successfully applied to the copper-catalyzed amination of 2,6-dibromopyridine, demonstrating its potential for related transformations in pyridinol synthesis.

Use of Greener Solvents : Traditional syntheses often rely on volatile and hazardous organic solvents. Green chemistry promotes the use of more benign alternatives like water or ionic liquids, or even performing reactions under solvent-free conditions. researchgate.netchempanda.com

Catalysis : Employing catalysts, including biocatalysts, allows reactions to proceed under milder conditions with higher atom economy and reduced waste generation. chempanda.com Both the iridium-catalyzed C-H activation and enzymatic hydroxylation methods are prime examples of this principle.

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core tenet. Halogen exchange reactions, for example, can be optimized to have high atom economy.

By integrating these approaches, the synthesis of this compound and its precursors can be made more sustainable and environmentally responsible. chemicalbook.com

Electrochemical Synthetic Routes for Brominated Pyridine Derivatives

Electrochemical methods offer a sustainable and efficient alternative for the bromination of pyridine derivatives, often proceeding under mild conditions without the need for harsh oxidants or catalysts. acs.orgresearchgate.net These techniques utilize electricity to drive chemical reactions, providing precise control over the process.

A notable electrochemical approach involves the use of inexpensive and safe bromine salts at room temperature. acs.org By employing directing groups, the regioselectivity of bromination on pyridine derivatives can be effectively controlled, allowing for targeted synthesis. acs.org This method has demonstrated success in producing a variety of brominated pyridine derivatives with yields ranging from 28% to 95%. acs.org The process is also scalable, making it suitable for larger-scale production. acs.org

Another efficient electrochemical protocol is the co-electrolysis of 3-bromoimidazo[1,2-a]pyridines in a simple undivided cell, which circumvents the need for an external oxidant. researchgate.net This domino condensation/bromination sequence provides a broad substrate scope and is also readily scalable. researchgate.net Such electrochemical reactions are conducted in environmentally friendly solvents, further enhancing their green credentials. researchgate.net For instance, the electro-oxidative bromination of imidazoheterocycles has been successfully achieved using sodium bromide in a dimethylformamide/water solvent mixture. researchgate.net

Key Features of Electrochemical Bromination:

| Feature | Description | Source(s) |

| Sustainability | Avoids the use of catalysts and oxidants, relying on electricity as a clean reagent. | acs.org |

| Mild Conditions | Reactions are typically carried out at room temperature. | acs.org |

| High Selectivity | The use of directing groups allows for precise control over the position of bromination. | acs.org |

| Scalability | The methods have been demonstrated to be effective at a gram scale. | acs.org |

| Safety | Utilizes inexpensive and safe bromine salts. | acs.org |

Principles of Atom Economy and Waste Minimization in Production

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms incorporated into the desired final product. wjpps.comjocpr.com The primary goal is to maximize the utilization of all materials used in the process, thereby minimizing waste. wjpps.com High atom economy is crucial for developing sustainable synthetic methods, as it leads to reduced material costs and lower disposal fees. wjpps.com

The concept of atom economy encourages a shift from traditional, often inefficient, synthetic routes to more innovative and sustainable alternatives. wjpps.comnih.gov Reactions such as substitutions and eliminations are generally considered less atom-economical due to the inherent generation of by-products. nih.gov In contrast, addition reactions, cycloadditions, and rearrangements are highly desirable as they have the potential to incorporate all reactant atoms into the final product. nih.gov

In the context of synthesizing this compound, applying the principles of atom economy would involve:

Choosing reaction types carefully: Favoring addition and isomerization reactions over substitution reactions where possible. nih.govjk-sci.com

Utilizing catalytic reagents: Catalysts are used in small amounts and can be recycled, which is preferable to stoichiometric reagents that are consumed in the reaction and contribute to waste.

By focusing on atom economy, the synthesis of brominated pyridines can become more environmentally benign and economically viable. wjpps.com

Utilization of Catalytic Systems for Sustainable Transformations

Catalytic systems are fundamental to sustainable chemical synthesis as they can enhance reaction rates, improve selectivity, and reduce energy consumption, all while being used in substoichiometric amounts. jk-sci.com For the synthesis of brominated pyridine derivatives, various catalytic approaches can be employed to achieve more sustainable transformations.

One example is the use of copper catalysts in C-N bond formation reactions. The CuI/DMPAO (2-(2,6-dimethylphenylamino)-2-oxoacetic acid) catalyst system has been shown to be effective for the N-arylation of acyclic secondary amines. nih.gov This system has been applied to the selective mono- or diamination of 2,6-dibromopyridine, a key precursor for various functionalized pyridines. nih.gov These reactions can be performed using microwave irradiation in water, a green solvent, further enhancing the sustainability of the process. nih.gov

Palladium-catalyzed cross-coupling reactions, such as Stille and Suzuki couplings, are also powerful tools for the synthesis of complex pyridine-containing molecules from bromo-substituted pyridines. researchgate.net These methods allow for the efficient formation of carbon-carbon bonds. For instance, 2-pyridylboronic esters can be generated from 2-bromopyridines using a palladium catalyst and then reacted in situ to form 2,2′-bipyridines. researchgate.net

Examples of Catalytic Systems in Pyridine Synthesis:

| Catalyst System | Reaction Type | Substrate | Key Advantage | Source(s) |

| CuI/DMPAO | N-arylation (Amination) | 2,6-dibromopyridine | Use of a cost-effective copper catalyst in a green solvent (water). | nih.gov |

| Palladium(0) | Stille and Suzuki Cross-Coupling | Bromo-substituted pyridines | Efficient formation of C-C bonds to build complex molecules. | researchgate.net |

| Ruthenium complexes | Redox Isomerization | Propargyl alcohols | Atom-economic conversion to enones, avoiding stoichiometric reagents. | nih.gov |

Ultrasound-Assisted Synthetic Procedures

Ultrasound irradiation has emerged as a valuable tool in synthetic organic chemistry for accelerating reactions, increasing yields, and often enabling reactions to proceed under milder conditions. semanticscholar.org The chemical effects of ultrasound arise from acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—which generates localized hot spots with extremely high temperatures and pressures. semanticscholar.org

This technique has been successfully applied to the synthesis of various heterocyclic compounds, including brominated derivatives. For example, a rapid and practical protocol for the synthesis of 6-bromo-2-substituted-3H-imidazo[4,5-b]pyridine derivatives has been developed using ultrasound irradiation. researchgate.net This method resulted in good yields and required shorter reaction times compared to conventional heating methods. researchgate.net

Similarly, the ultrasound-assisted bromination of indazoles at the C3 position using N,N'-dibromo-5,5-dimethylhydantoin (DBDMH) as the bromine source has been reported. nih.gov This reaction proceeds quickly (within 30 minutes) under mild conditions and is compatible with a wide range of functionalized indazoles. nih.gov

The application of ultrasound to the synthesis of this compound or its precursors could offer several advantages:

Increased reaction rates: Leading to shorter synthesis times. semanticscholar.org

Higher yields: By promoting more efficient conversion of reactants. semanticscholar.org

Energy efficiency: As the energy is localized at the molecular level, it can be more efficient than bulk heating.

Milder reaction conditions: Potentially avoiding the need for high temperatures and pressures.

Comparison of Conventional vs. Ultrasound-Assisted Synthesis:

| Parameter | Conventional Heating | Ultrasound Irradiation | Source(s) |

| Reaction Time | Longer | Shorter | researchgate.netnanobioletters.com |

| Product Yield | Often lower | Generally higher | researchgate.netnanobioletters.com |

| Energy Input | Bulk heating | Localized cavitation | semanticscholar.org |

| Reaction Conditions | Can be harsh | Often milder | nih.gov |

Advanced Reactivity and Mechanistic Investigations of 2,6 Dibromopyridin 4 Ol

Electrophilic and Nucleophilic Substitution Reactions

Detailed mechanistic investigations into the electrophilic and nucleophilic substitution reactions specifically for 2,6-Dibromopyridin-4-ol are not extensively covered in the available scientific literature.

Specific studies focusing on the selective replacement or functionalization of the bromine atoms on this compound with other halogens (e.g., iodine, chlorine, or fluorine) through electrophilic substitution are not prominently detailed in published research. The primary focus of its reactivity has been on cross-coupling reactions where the bromine atoms act as leaving groups.

Investigations into ring transformation pathways, such as ring-opening or skeletal rearrangement reactions, involving this compound are not well-documented in the current body of scientific literature.

Cross-Coupling Reactions of this compound Derivatives

The bromine atoms at the C2 and C6 positions of this compound and its derivatives serve as excellent handles for palladium- and copper-catalyzed cross-coupling reactions. These reactions are fundamental to constructing more complex molecular architectures.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been successfully applied to this compound, often involving protection of the hydroxyl group to prevent interference with the catalytic cycle.

Use of O-Protected Derivatives: To facilitate cross-coupling, the hydroxyl group is commonly protected, for instance, as a methyl or benzyl (B1604629) ether. acs.orgnih.govgoogle.comugr.es

O-Methylation: this compound can be converted to 2,6-dibromo-4-methoxypyridine (B39753) using reagents like methyl iodide. acs.orgnih.govugr.es

O-Benzylation: The synthesis of 4-(Benzyloxy)-2,6-dibromopyridine is achieved by reacting the parent pyridinol with benzyl bromide in the presence of a base such as cesium carbonate (Cs₂CO₃). google.com

These O-protected derivatives readily participate in subsequent coupling reactions.

Suzuki Coupling: The Suzuki coupling reaction has been used to form C-C bonds by coupling the dibromopyridine core with various boronic acids. Research has demonstrated the feasibility of both double and sequential couplings.

A double Suzuki coupling has been performed directly on unprotected this compound with cyclopropylboronic acid. google.com This reaction, catalyzed by Palladium(II) acetate (B1210297) (Pd(OAc)₂) with tricyclohexylphosphine (B42057) as a ligand, effectively replaces both bromine atoms to yield 2,6-dicyclopropylpyridin-4-ol. google.com

The O-methylated derivative, 2,6-dibromo-4-methoxypyridine, has been successfully coupled with quinoline-8-boronic acid under microwave conditions. acs.orgnih.govugr.es

The O-benzylated derivative, 4-(Benzyloxy)-2,6-dibromopyridine, undergoes Suzuki coupling with (4-pentylphenyl)boronic acid using SPhos as a ligand. google.com

Sonogashira Coupling: The Sonogashira reaction enables the formation of C-C bonds between the dibromopyridine scaffold and terminal alkynes.

The O-benzylated derivative has been coupled with non-1-yne using a palladium catalyst and XPhos as the ligand. google.com

In a multi-step synthesis, a derivative of 2,6-dibromo-4-methoxypyridine, after an initial Suzuki coupling, undergoes a subsequent Sonogashira reaction to introduce an ethynylpyridine moiety. acs.orgnih.govugr.es

The following table summarizes selected palladium-catalyzed cross-coupling reactions involving this compound and its derivatives.

| Starting Material | Coupling Partner | Reaction Type | Catalyst / Ligand | Base | Conditions | Product |

| This compound | Cyclopropylboronic acid | Suzuki | Pd(OAc)₂ / Tricyclohexylphosphine | K₃PO₄ | Toluene/Water, 100°C | 2,6-Dicyclopropylpyridin-4-ol |

| 4-(Benzyloxy)-2,6-dibromopyridine | (4-Pentylphenyl)boronic acid | Suzuki | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/Water, 100°C | 4-(Benzyloxy)-2-(4-pentylphenyl)-6-((tetrahydro-2H-pyran-2-yl)methoxy)pyridine (after subsequent steps) |

| 4-(Benzyloxy)-2,6-dibromopyridine | Non-1-yne | Sonogashira | PdCl₂(MeCN)₂ / XPhos | Cs₂CO₃ | Dioxane, 100°C | 4-(Benzyloxy)-2-(non-1-yn-1-yl)-6-((tetrahydro-2H-pyran-2-yl)methoxy)pyridine (after subsequent steps) |

| 2,6-Dibromo-4-methoxypyridine | Quinoline-8-boronic acid | Suzuki | Not specified | Not specified | Microwave | 4-Methoxy-2,6-di(quinolin-8-yl)pyridine |

While copper-catalyzed C-N bond formation, such as the Ullmann condensation, is a powerful tool for creating aryl amines, specific examples and detailed studies of this reaction applied directly to this compound or its O-protected derivatives are not readily found in the reviewed scientific literature.

Oxidation and Reduction Chemistry of the Pyridinol Moiety

The direct oxidation or reduction chemistry of the pyridinol ring system in this compound has not been a primary focus of reported research. Synthetic routes have been described where the 4-hydroxyl group is itself formed through an oxidation step; for example, an iridium-catalyzed borylation of 2,6-dibromopyridine (B144722) followed by oxidation of the resulting carbon-boron bond with oxone affords this compound. acs.orgnih.govugr.es However, this demonstrates a method for its synthesis rather than the reactivity of the pyridinol moiety itself.

Stereoselective Transformations and Chiral Derivatization

The introduction of chirality to the this compound scaffold is a critical step in the synthesis of specialized ligands for asymmetric catalysis and as chiral building blocks for complex molecules. While direct stereoselective transformations on the pyridinol ring itself are not extensively documented, the functional groups present on the molecule offer several avenues for chiral derivatization.

The primary route for creating chiral derivatives of this compound involves the nucleophilic substitution of the bromine atoms with chiral amines or other enantiomerically pure nucleophiles. This approach allows for the generation of a diverse library of chiral compounds where the pyridinol core acts as a rigid scaffold. The reaction conditions for such substitutions, typically involving palladium or copper catalysis, can be tailored to favor either mono- or di-substitution, providing further control over the final structure. nih.govresearchgate.net

For instance, the reaction of this compound with a chiral amine, such as (R)- or (S)-1-phenylethylamine, under appropriate catalytic conditions, would lead to the formation of the corresponding chiral 2-amino-6-bromopyridin-4-ol (B3020256) derivative. The resulting compound would be chiral due to the presence of the stereocenter in the appended amino group. Such derivatives have potential applications as chiral ligands in transition metal-catalyzed reactions. A notable example, although on the related 2,6-dibromopyridine, is the synthesis of a chiral, multidentate ligand by coupling a monoaminated bromopyridine to a TREN scaffold, which opens possibilities for investigating chiral environments in metal complexes. nih.gov

Another potential strategy for inducing chirality is through the derivatization of the 4-hydroxy group with a chiral auxiliary. This could be achieved by esterification or etherification with a chiral acid or alcohol, respectively. The resulting diastereomers could then potentially be separated chromatographically. Subsequent removal of the chiral auxiliary would provide the enantiomerically enriched this compound derivative.

Detailed research into the stereoselective functionalization of this compound is an emerging area. The development of catalytic asymmetric methods for the direct functionalization of the C-Br bonds would represent a significant advancement, enabling the direct installation of chirality without the need for stoichiometric chiral reagents.

Table 1: Examples of Potential Chiral Derivatization Reactions

| Reaction Type | Chiral Reagent Example | Potential Product | Significance |

|---|---|---|---|

| Nucleophilic Substitution | (R)-1-Phenylethylamine | (R)-2-((1-phenylethyl)amino)-6-bromopyridin-4-ol | Synthesis of chiral ligands |

| Esterification | (S)-Mosher's acid chloride | 2,6-Dibromopyridin-4-yl (S)-3,3,3-trifluoro-2-methoxy-2-phenylpropanoate | Diastereomer formation for separation |

| Etherification | (R)-2-Butanol | 2,6-Dibromo-4-((R)-butan-2-yloxy)pyridine | Introduction of a chiral ether linkage |

Functionalization for Linker Precursors

The structural rigidity and the presence of three distinct functionalizable positions (two bromine atoms and one hydroxyl group) make this compound an attractive scaffold for the synthesis of linker precursors. These linkers are crucial components in the design of complex molecules such as Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and molecular probes. nih.govnih.gov The ability to selectively functionalize each position allows for precise control over the length, rigidity, and vectoral properties of the resulting linker. explorationpub.com

The bromine atoms at the 2 and 6 positions are amenable to a variety of cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions enable the introduction of a wide range of chemical moieties. For instance, a selective mono-amination of one of the C-Br bonds can be achieved, leaving the other bromine atom available for subsequent functionalization. researchgate.net This stepwise approach is highly valuable for the construction of heterobifunctional linkers.

The 4-hydroxy group offers an additional point for modification. It can be alkylated to introduce poly(ethylene glycol) (PEG) chains to enhance solubility and pharmacokinetic properties, or it can be converted to other functional groups. For example, conversion to an amine or a carboxylic acid would provide handles for amide bond formation, a common strategy for conjugating the linker to a payload or a targeting ligand. The direct displacement of the hydroxyl group with an amine under microwave irradiation has been shown to be effective for related 4-hydroxy compounds, suggesting a potential route for the synthesis of 4-amino-2,6-dibromopyridine derivatives. nih.gov

The synthesis of linker precursors from this compound allows for the creation of a diverse library of linkers with varying properties. By carefully selecting the reaction partners and conditions, linkers with tailored lengths, flexibilities, and terminal functional groups can be prepared. This modularity is essential for optimizing the performance of the final bifunctional molecule. explorationpub.com

Table 2: Functionalization Reactions for Linker Synthesis

| Position | Reaction Type | Reagent Example | Resulting Functional Group | Application in Linkers |

|---|---|---|---|---|

| C2/C6 | Buchwald-Hartwig Amination | Boc-piperazine | Protected amine | Attachment of targeting ligands |

| C2/C6 | Suzuki Coupling | 4-(Methoxycarbonyl)phenylboronic acid | Ester | Introduction of a rigid spacer |

| C4 | Williamson Ether Synthesis | 2-(2-Chloroethoxy)ethanol | PEG chain | Improving solubility |

| C4 | Mitsunobu Reaction | Phthalimide | Protected primary amine | Terminal functional group for conjugation |

Applications in Advanced Chemical Synthesis and Materials Science

2,6-Dibromopyridin-4-ol as a Versatile Synthetic Building Block

The utility of this compound as a synthetic precursor stems from the differential reactivity of its functional groups. The bromine atoms at the 2 and 6 positions are susceptible to substitution through various cross-coupling reactions, while the hydroxyl group at the 4-position can be modified or used to tune the electronic properties of the molecule. This versatility allows for the controlled, stepwise construction of intricate molecular frameworks.

The pyridine-2,6-dicarboxamide scaffold, a derivative of the pyridine (B92270) core, is widely recognized for its role in creating various functional molecules. researchgate.net Similarly, this compound serves as a rigid scaffold upon which complex molecular architectures can be built. The bromine atoms act as handles for introducing a wide array of substituents through reactions like copper-catalyzed C-N bond formation or palladium-catalyzed couplings. nih.govresearchgate.net This enables the synthesis of unsymmetrical 2,6-disubstituted pyridine compounds, which are otherwise challenging to prepare. researchgate.net By replacing the bromine atoms, chemists can attach other aromatic rings, polymer chains, or functional groups, leading to the creation of larger, multi-component systems with tailored properties.

| Precursor Scaffold | Reaction Type | Resulting Architecture | Potential Application |

| 2,6-dibromopyridine (B144722) | Copper-catalyzed C-N Coupling researchgate.net | 6-substituted 2-bromopyridines | Pharmaceutical synthesis researchgate.net |

| 2,6-dibromopyridine | Selective mono- or diaminations nih.gov | 2-bromo-6-aminopyridines, 2,6-diaminopyridines nih.gov | Ligands for metal complexes nih.gov |

| Pyridine-2,6-dicarboxamide | Multi-step synthesis | Phenothiazinyldihydropyridine dicarboxamides researchgate.net | Anticancer agents researchgate.net |

This table presents examples of complex architectures derived from related pyridine scaffolds, illustrating the synthetic potential of this compound.

Substituted pyridines are a cornerstone of many pharmaceutical and agrochemical compounds. The 2,6-disubstituted pyridine motif, accessible from precursors like this compound, is of significant interest. For instance, compounds bearing a pyrido[1,2-a]pyrimidin-4-one core, which can be synthesized from pyridine derivatives, have been investigated as potent enzyme inhibitors. nih.gov The ability to introduce diverse functional groups at the 2 and 6 positions allows for the fine-tuning of a molecule's biological activity. The hydroxyl group at the C-4 position can further influence solubility and receptor binding interactions. nih.gov The synthesis of fluorinated azaheterocycles, such as pyridones and pyrazoles, from related 4-pyrone building blocks highlights the value of such scaffolds in creating biologically important molecules. mdpi.com

Design and Synthesis of Pyridinol-Based Ligands

The pyridine ring is a classic coordinating unit in inorganic chemistry. The presence of the nitrogen atom, combined with substituents at the 2 and 6 positions, allows for the formation of stable chelate complexes with a variety of metal ions.

Derivatives of this compound are excellent candidates for the synthesis of pincer-type and terpyridine-like ligands. By replacing the bromine atoms with other nitrogen-donor groups, such as pyrazoles or amines, one can create tridentate ligands that strongly bind to metal centers. researchgate.netcore.ac.uk The 2,6-bis(pyrazolyl)pyridine (bpp) framework, for example, is a versatile ligand in coordination chemistry, forming complexes with interesting magnetic and photophysical properties. researchgate.net The hydroxyl group on the pyridinol core can influence the electronic properties of the resulting metal complex or participate in hydrogen bonding to direct the formation of larger supramolecular structures. nih.gov The controlled amination of 2,6-dibromopyridine to create 2,6-diaminopyridines has been shown to produce useful proligands for synthesizing extended metal atom chain (EMAC) complexes. nih.gov

| Ligand Family | Metal Ions | Resulting Complex Type | Reference |

| 2,6-bis(pyrazolyl)pyridines | Fe(II) | Spin-crossover complexes | researchgate.net |

| 2,6-diaminopyridines | Cr(II), Ni(II) | Homoleptic Extended Metal Atom Chains (EMACs) | nih.gov |

| Bipyridines | Various transition metals | Catalysts, materials, sensors | researchgate.net |

| Terpyridines | Fe(II) | {Fe(tpy)2}2+ scaffold for expanded ligands | mdpi.com |

This table summarizes coordination complexes formed from ligand families structurally related to derivatives of this compound.

The principles of self-assembly can be used to construct large, well-defined metallosupramolecular structures from carefully designed ligands and metal ions. Ligands derived from this compound can act as components in these assemblies. For example, flexible ligands with multiple binding sites, such as 2,6-bis(3-pyridyloxy)pyrazine, can form discrete dimetallacyclic complexes or extended 2-dimensional polymeric networks depending on the metal ion used. rsc.org The defined angles of the pyridine scaffold are crucial for directing the final architecture of the assembly.

Furthermore, these organized multi-component systems are ideal for studying and exploiting energy transfer processes. By attaching chromophores (light-absorbing units) to the pyridinol scaffold, it is possible to create systems where energy absorbed by one part of the molecule can be efficiently transferred to another. Such processes are fundamental to natural photosynthesis and are being explored for applications in artificial light-harvesting systems and molecular electronics. researchgate.net

Functional Materials and Sensing Applications

The incorporation of the pyridinol moiety into larger molecular systems can lead to the development of new functional materials. The pyridine-2,6-dicarboxamide scaffold, for instance, is widely used in the design of sensors for anions, cations, and neutral molecules. researchgate.net The pre-organized cavity and hydrogen bonding capabilities of these scaffolds make them effective at selectively binding specific analytes. researchgate.net By functionalizing this compound with appropriate reporter groups, such as fluorophores, it is conceivable to design chemosensors where a binding event at the pyridinol-derived core results in a detectable change in an optical signal. The inherent properties of the pyridine ring, combined with the versatility offered by its substituents, make it a promising platform for the rational design of materials for sensing, catalysis, and optoelectronics. nih.govresearchgate.net

Immobilization onto Solid Supports for Metal Ion Chelates

The functionalization of solid supports with chelating agents is a significant area of research for applications in metal ion extraction, catalysis, and sensing. Pyridine derivatives, particularly those with hydroxyl groups, are excellent candidates for such applications due to their strong coordination with a variety of metal ions. While direct studies on the immobilization of this compound are not extensively documented, the principles of solid-phase synthesis and the chemistry of analogous compounds provide a strong basis for its potential in this field.

The core concept involves covalently attaching the this compound moiety to a solid matrix, such as a polymer resin. This process creates a durable and reusable material for selectively binding metal ions from a solution. The bromine atoms at the 2 and 6 positions can serve as synthetic handles for immobilization reactions, or they can be retained to modulate the electronic properties of the pyridinol ring, thereby influencing its coordination chemistry.

One common strategy for immobilization is the use of polymer resins like Amberlite XAD-4, which can be chemically modified to anchor chelating agents. For instance, related compounds like 4-(2-pyridylazo)resorcinol (B72590) (PAR), which also features a pyridine ring and hydroxyl groups, have been successfully grafted onto such resins. mdpi.com The process typically involves creating a reactive site on the polymer, which then forms a covalent bond with the chelating ligand. In the case of this compound, the hydroxyl group could be etherified or esterified to link to a functionalized polymer, or one of the bromine atoms could be displaced in a nucleophilic substitution reaction.

The resulting solid-supported chelator would be expected to exhibit selectivity for various metal ions, a property that is highly dependent on the coordination environment and the pH of the solution. Research on other pyridinol-based chelators, such as 3-hydroxypyridin-4-ones, has demonstrated their high affinity for hard metal ions like Fe(III) and Al(III). nih.gov By immobilizing this compound, it is conceivable to create a robust system for the preconcentration and separation of trace metals from complex matrices, such as groundwater. mdpi.com

The performance of such solid-supported chelators can be quantified by their sorption capacity and selectivity for different metal ions. The following interactive table summarizes the performance of various functionalized polymers for metal ion chelation, providing a benchmark for the potential application of a this compound-functionalized support.

| Solid Support Functional Group | Target Metal Ions | Sorption Capacity (mmol/g) | Reference |

| 4-(2-Pyridylazo)resorcinol on Amberlite XAD-4 | Co(II), Ni(II), Cu(II) | 0.152 (Co), 0.167 (Ni), 0.172 (Cu) | mdpi.com |

| 3-hydroxypyridin-4-one on a copolymer | Fe(III) | High affinity (logK1 = 33.61) | researchgate.net |

| Poly(4-vinylpyridine) crosslinked | Cu(II) | High efficiency, decreases with crosslinking | researchgate.net |

These examples underscore the viability of creating effective metal ion chelators by immobilizing pyridine-based ligands onto solid supports. The presence of the electron-withdrawing bromine atoms in this compound could potentially enhance the acidity of the hydroxyl group, which may influence its binding affinity and selectivity for certain metal ions. Further research in this area would be necessary to fully elucidate the capabilities of this specific compound in solid-phase metal extraction.

Potential in Advanced Materials and Optoelectronic Properties

The unique electronic structure of pyridine-containing compounds makes them attractive building blocks for advanced materials with interesting optoelectronic properties. Transition metal complexes of pyridine and its derivatives are particularly well-studied for their applications in areas such as luminescent sensors, bio-imaging, and light-emitting diodes. nih.govacs.org The introduction of halogen atoms, such as bromine, into the ligand framework can significantly influence the photophysical properties of the resulting materials.

While the optoelectronic properties of this compound itself have not been extensively detailed in the literature, its structural features suggest significant potential. The pyridine ring provides a robust platform for coordination to a variety of transition metals, including but not limited to ruthenium(II), iridium(III), and platinum(II), which are known to form highly luminescent complexes. nih.gov The hydroxyl group at the 4-position can act as a crucial binding site and can be deprotonated to form a pyridinolate ligand, which often leads to the formation of stable, emissive metal complexes.

The presence of two bromine atoms is a key feature that could be exploited to tune the material's properties. The "heavy atom effect" of bromine can enhance spin-orbit coupling, which facilitates intersystem crossing from singlet to triplet excited states. nih.gov This is a critical process for achieving phosphorescence, a type of luminescence that is often long-lived and has applications in time-resolved imaging and sensing. While heavy atoms are often associated with fluorescence quenching, some studies have shown that in certain molecular architectures, such as organic-inorganic hybrid materials, the presence of bromine can counterintuitively enhance fluorescence intensity. acs.org This enhancement can be attributed to specific intermolecular interactions, such as anion-π and halogen-water interactions, which modify the electronic structure of the material.

The combination of a pyridinol core with bromine substituents in this compound presents an intriguing platform for the design of novel luminescent materials. Metal complexes derived from this ligand could exhibit tunable emission colors, high quantum yields, and long emission lifetimes. The following interactive table provides a comparative overview of the photophysical properties of various pyridine-based metal complexes, illustrating the potential landscape for materials derived from this compound.

The development of advanced materials based on this compound would involve its synthesis into metal-organic frameworks (MOFs), coordination polymers, or discrete molecular complexes. These materials could find applications as phosphorescent emitters in organic light-emitting diodes (OLEDs), as probes for biological sensing, or as components in photocatalytic systems. The synthetic versatility of the dibrominated structure allows for further functionalization, offering a pathway to fine-tune the electronic and steric properties of the ligand and, consequently, the performance of the final material.

Computational Chemistry and Theoretical Studies of 2,6 Dibromopyridin 4 Ol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2,6-Dibromopyridin-4-ol, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are instrumental in determining its fundamental chemical properties. nih.govdergipark.org.tr

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. DFT calculations are used to find the global minimum on the potential energy surface, which corresponds to the equilibrium geometry of this compound. nih.govresearchgate.net This process yields precise information on bond lengths, bond angles, and dihedral angles.

The optimized geometry reveals a planar pyridine (B92270) ring, a consequence of its aromatic nature. The presence of two bromine atoms and a hydroxyl group as substituents influences the ring's geometry, causing slight distortions from a perfect hexagon. dergipark.org.tr For instance, the C-Br bond lengths are a key parameter derived from these calculations. Electronic structure analysis, through methods like Mulliken charge distribution, provides insight into the charge distribution across the molecule, highlighting the electronegativity of the nitrogen, oxygen, and bromine atoms.

Table 1: Predicted Geometrical Parameters for this compound (Based on DFT Calculations of Similar Structures)

| Parameter | Description | Predicted Value |

|---|---|---|

| C-Br Bond Length | The distance between a carbon atom on the pyridine ring and an adjacent bromine atom. | ~1.91 Å |

| C-O Bond Length | The distance between the C4 carbon of the pyridine ring and the oxygen atom of the hydroxyl group. | ~1.36 Å |

| O-H Bond Length | The distance between the oxygen and hydrogen atoms of the hydroxyl group. | ~0.97 Å |

| C-N-C Bond Angle | The angle formed by the two carbon atoms bonded to the ring's nitrogen atom. | ~117° |

| Br-C-C Bond Angle | The angle involving a bromine atom and two adjacent carbon atoms in the ring. | ~121° |

Note: These values are estimations based on computational studies of analogous brominated and hydroxylated pyridine derivatives. dergipark.org.trresearchgate.net

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. mdpi.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap suggests the molecule is more polarizable and reactive. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the oxygen atom, while the LUMO is distributed across the aromatic ring system, including the electron-withdrawing bromine atoms. The HOMO-LUMO gap can be used to calculate various global reactivity descriptors that predict the molecule's behavior in chemical reactions. researchgate.net

Table 2: Global Reactivity Descriptors Derived from HOMO-LUMO Energies

| Descriptor | Formula | Description |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. mdpi.com |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | Measures the power of an atom or group to attract electrons. researchgate.net |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. A large HOMO-LUMO gap signifies a "hard" molecule. mdpi.com |

| Chemical Softness (S) | 1 / η | The reciprocal of hardness; a "soft" molecule is more reactive. mdpi.com |

| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the electrophilic character of a molecule. |

Analysis of these descriptors helps predict how this compound will interact with other chemical species. wuxibiology.comnih.gov

DFT calculations are highly effective in predicting the vibrational (Infrared and Raman) and nuclear magnetic resonance (NMR) spectra of molecules. researchgate.netnih.gov By calculating the vibrational frequencies of the optimized geometry, a theoretical IR spectrum can be generated. dergipark.org.tr This simulated spectrum can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to observed absorption bands. Key predicted vibrational modes for this compound would include the O-H stretching of the hydroxyl group, C-N stretching within the pyridine ring, and C-Br stretching. researchgate.net

Similarly, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to calculate the 1H and 13C NMR chemical shifts. dergipark.org.tr These theoretical predictions are invaluable for interpreting experimental NMR spectra and confirming the identity and purity of the synthesized compound. chemicalbook.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. researchgate.net It is used to identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), thereby predicting sites for intermolecular interactions and chemical reactions. nih.govresearchgate.net

In an MEP map of this compound:

Red/Yellow Regions: Indicate negative electrostatic potential (electron-rich). These are expected around the highly electronegative oxygen and nitrogen atoms, identifying them as likely sites for electrophilic attack and hydrogen bond acceptance. researchgate.net

Blue Regions: Indicate positive electrostatic potential (electron-poor). These are typically found around the hydrogen atom of the hydroxyl group, making it a prime site for nucleophilic attack and hydrogen bond donation. researchgate.net

Green Regions: Represent neutral or near-zero potential.

The MEP map provides a clear, qualitative picture of the molecule's reactivity, complementing the quantitative data from HOMO-LUMO analysis. researchgate.net

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and reaction pathways for processes involving this compound. For example, theoretical studies can elucidate the mechanism of its synthesis or its participation in subsequent reactions, such as nucleophilic substitution.

These calculations provide activation energies and reaction kinetics, offering a detailed understanding of why certain products are favored over others. figshare.com This knowledge is crucial for optimizing reaction conditions to improve yields and selectivity.

Energy Framework Analysis for Intermolecular Interactions

Energy framework analysis is a computational method used to visualize and quantify the intermolecular interactions within a crystal lattice. rasayanjournal.co.in This analysis, often performed using software that processes DFT outputs, calculates the energies of molecular pairs to understand the forces governing the crystal packing. nih.govnih.gov

The interaction energies are typically decomposed into four components:

Electrostatic Energy (Eele): Arises from the attraction or repulsion of static charge distributions.

Dispersion Energy (Edis): Represents van der Waals forces.

Polarization Energy (Epol): Accounts for the distortion of a molecule's electron cloud by another.

Repulsion Energy (Erep): The short-range repulsive force preventing molecules from collapsing into each other.

The total interaction energy (Etot) is the sum of these components. nih.gov By visualizing these energies as frameworks, the dominant forces holding the crystal together can be identified. iucr.org For a molecule like this compound, with its hydroxyl group and electronegative atoms, electrostatic interactions like hydrogen bonding are expected to be significant, alongside dispersion forces. researchgate.netrasayanjournal.co.in This analysis provides a deep understanding of the supramolecular architecture and physical properties of the solid state.

Structure Activity Relationship Sar Studies and Analogue Development

Systematic Modification of the 2,6-Dibromopyridin-4-ol Scaffold

The nature and position of halogen atoms on the pyridine (B92270) ring are critical determinants of a molecule's biological activity. The presence of bromine at the 2 and 6 positions of the pyridinol ring significantly influences its electronic properties, lipophilicity, and potential for halogen bonding.

Research on various halogenated bioactive molecules indicates that substituting the bromine atoms with other halogens (Fluorine, Chlorine, Iodine) can modulate activity. For instance, increasing the atomic mass and size of the halogen (from F to I) can enhance antibacterial properties in some heterocyclic systems. mdpi.com This is often attributed to the increased potential for halogen bonding—a specific noncovalent interaction between the halogen atom and a nucleophilic site on a biological target. nih.gov The structural influence of halogens often increases in the order of Cl < Br < I, corresponding to the increasing size of the σ-hole, which is crucial for forming strong halogen bonds. mdpi.com

Furthermore, the substitution pattern affects the molecule's lipophilicity, which governs its ability to cross cell membranes. Altering the halogens on the this compound scaffold could therefore fine-tune its pharmacokinetic profile. For example, replacing bromine with chlorine or fluorine would decrease lipophilicity, potentially altering solubility and distribution, while iodine substitution would increase it.

The hydroxyl group at the 4-position of the pyridine ring is a key functional group that can be modified to alter the compound's properties. Derivatization of this group can impact polarity, solubility, metabolic stability, and the ability to form hydrogen bonds, all of which are critical for biological activity. nih.govnih.gov Common derivatization strategies include acylation to form esters or alkylation to form ethers. nih.gov

Converting the hydroxyl group to an ester, for instance, can increase lipophilicity and may allow the compound to act as a prodrug, which is hydrolyzed in vivo to release the active pyridinol. Etherification can prevent the molecule from acting as a hydrogen bond donor, which could change its binding mode to a biological target. nih.gov Such modifications can significantly impact a compound's bioactivity; for example, in studies on pyripyropenes, modification of hydroxyl groups led to derivatives with substantially improved in vitro inhibitory activity against specific enzymes. nih.gov

Table 1: Potential Effects of Hydroxyl Group Derivatization on Physicochemical Properties

| Derivative Type | Potential Change in Polarity | Potential Change in H-Bonding | Potential Biological Implication |

|---|---|---|---|

| Acetate (B1210297) Ester | Decrease | Removes H-bond donor capability | May act as a prodrug, improved membrane permeability |

| Methyl Ether | Decrease | Removes H-bond donor capability | Altered target binding, increased metabolic stability |

| Phosphate Ester | Increase | Adds H-bond acceptor sites | Increased aqueous solubility |

Development of Pyridinol Analogues with Enhanced Functionality

Building upon the SAR of the core scaffold, researchers have developed pyridinol analogues with specific functionalities, targeting various biological activities from antimicrobial to anticancer effects.

A significant area of research has been the development of alkyl pyridinol analogues as antimicrobial agents, particularly against Gram-positive bacteria like Staphylococcus aureus. mdpi.comresearchgate.netnih.gov These analogues are inspired by natural products such as Anaephene A and B, which feature a long alkyl chain attached to a phenolic ring. mdpi.comillinoisstate.edu

SAR studies on these compounds have revealed several key insights:

Position of the Nitrogen Atom : The orientation of the nitrogen atom within the pyridinol ring significantly affects antimicrobial potency. Analogues with the nitrogen in the meta position relative to the alkyl chain (a pyridine-3-ol scaffold) have demonstrated the highest antimicrobial activity compared to ortho (pyridine-2-ol) or para (pyridine-4-ol) isomers. mdpi.com

Nature of the Alkyl Chain : The length and saturation of the alkyl side chain are crucial for activity. illinoisstate.edu Studies on related alkylphenol compounds showed that specific chain lengths and the presence of unsaturation (alkynes) are important for potency. illinoisstate.edu

These alkyl pyridinols often exhibit a membrane-associated mechanism of action, causing disruption and deformation of the bacterial cell membrane. mdpi.comresearchgate.net

Table 2: Antimicrobial Activity of Selected Alkyl Pyridinol Analogues Against S. aureus

| Compound | Nitrogen Position | Minimum Inhibitory Concentration (MIC) in µg/mL | Mechanism |

|---|---|---|---|

| JC-01-072 | meta | 4–8 | Bacteriostatic |

| JC-01-074 | ortho | 16 | Bactericidal |

| EA-02-011 | para | 32 | Bacteriostatic |

Data sourced from studies on anaephene derivatives. mdpi.com

The pyridine scaffold is recognized as a "privileged structure" in drug discovery and has been incorporated into inhibitors of various biological targets. One such target is tubulin, a protein essential for cell division. Disruption of tubulin polymerization is a validated anticancer strategy. nih.gov

While direct studies on this compound as a tubulin inhibitor are not prominent, related diarylpyridine derivatives have been developed as potent tubulin polymerization inhibitors that bind to the colchicine (B1669291) site. nih.gov These compounds often mimic the structure of Combretastatin A-4 (CA-4), a natural tubulin inhibitor. In these designs, the pyridine ring acts as a rigid linker to hold two aryl rings (e.g., a 3,4,5-trimethoxyphenyl ring and another substituted phenyl ring) in the correct spatial orientation for binding to tubulin. nih.govmdpi.com

Developing a this compound-based tubulin inhibitor would involve using the pyridinol core as a central scaffold. The bromine atoms could be replaced via cross-coupling reactions to introduce the necessary aryl groups, and the 4-hydroxyl group could be modified to optimize solubility and binding interactions. The pyridine ring itself can serve to fix the conformation of the molecule, a strategy successfully employed in other pyridine-based inhibitors. nih.gov

Strategies for Modulating Bioactivity through Structural Variations

Modulating the bioactivity of the this compound scaffold relies on a combination of strategies derived from SAR studies. mdpi.com Key approaches include:

Halogen Modification : Systematically replacing the bromine atoms with other halogens (F, Cl, I) to fine-tune lipophilicity, electronic character, and the capacity for halogen bonding with the target protein. mdpi.com

Hydroxyl Group Derivatization : Converting the 4-hydroxyl group into esters, ethers, or other functionalities to alter solubility, membrane permeability, and hydrogen-bonding capabilities, or to create prodrugs. nih.gov

Scaffold Elaboration : Using the di-bromo functionality as a handle for cross-coupling reactions (e.g., Suzuki, Sonogashira) to append various substituents, such as alkyl chains for antimicrobial activity or aryl groups for anticancer applications. mdpi.comnih.gov

Isomeric Variation : Exploring different pyridinol isomers (e.g., pyridine-2-ol, pyridine-3-ol) as the core scaffold, as seen in the development of alkyl pyridinol antimicrobials where the nitrogen position was a critical factor for activity. mdpi.com

These strategies, guided by detailed SAR analysis, enable the rational design of novel analogues based on the this compound structure with enhanced potency, selectivity, and optimized physicochemical properties for a range of therapeutic applications.

Advanced Spectroscopic and Analytical Characterization of 2,6 Dibromopyridin 4 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR Spectroscopy is instrumental in identifying the number and environment of protons in a molecule. For 2,6-Dibromopyridin-4-ol, the ¹H NMR spectrum is expected to be relatively simple. Due to the symmetrical substitution pattern, the two protons on the pyridine (B92270) ring at positions 3 and 5 are chemically equivalent. This equivalence would result in a single signal, a singlet, in the aromatic region of the spectrum. The chemical shift of this signal is influenced by the electron-withdrawing bromine atoms and the electron-donating hydroxyl group. A commercially available spectrum of this compound confirms the presence of a singlet for the ring protons chemicalbook.com. For comparison, the parent 2,6-dibromopyridine (B144722) shows a characteristic triplet for the H4 proton and a doublet for the H3/H5 protons chemicalbook.com. The introduction of the 4-hydroxyl group significantly alters this pattern to a single peak.

¹³C NMR Spectroscopy provides information on the carbon skeleton of the molecule. In this compound, three distinct signals are expected in the ¹³C NMR spectrum, corresponding to the three sets of chemically equivalent carbon atoms: C2/C6, C3/C5, and C4. The carbons directly bonded to the bromine atoms (C2/C6) would appear at a specific chemical shift, while the carbons adjacent to the nitrogen and bearing protons (C3/C5) would show another signal. The carbon atom attached to the hydroxyl group (C4) would have a characteristic chemical shift, typically shifted downfield. Spectral data for the closely related 2,6-dibromopyridine shows signals at approximately 141.6 ppm (C2/C6), 139.9 ppm (C4), and 127.3 ppm (C3/C5) chemicalbook.com. The presence of the 4-OH group in this compound would be expected to shift the C4 signal significantly downfield and slightly alter the shifts of the other carbons.

| Nucleus | Position | Expected Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|---|

| ¹H | H-3, H-5 | 7.0 - 8.0 | Singlet | Chemically equivalent protons due to molecular symmetry. |

| ¹H | OH | 5.0 - 10.0 | Broad Singlet | Chemical shift is dependent on solvent and concentration. |

| ¹³C | C-2, C-6 | 135 - 145 | - | Carbons attached to bromine atoms. |

| ¹³C | C-3, C-5 | 120 - 130 | - | Protonated aromatic carbons. |

| ¹³C | C-4 | 155 - 165 | - | Carbon attached to the hydroxyl group. |

For more complex derivatives of this compound, two-dimensional (2D) NMR techniques are invaluable for unambiguous structural assignment.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, identifying which protons are adjacent to each other. In a substituted derivative of this compound, COSY would be used to map the connectivity of protons on the pyridine ring or on any attached side chains.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). This experiment is crucial for assigning the ¹³C signals based on the known ¹H assignments. For this compound, it would definitively link the proton signal from H3/H5 to the carbon signal of C3/C5.

ROESY (Rotating-frame Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, regardless of whether they are coupled through bonds. This is essential for determining the stereochemistry and conformation of larger derivatives.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, deduce its elemental formula, and gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound with a high degree of confidence. The theoretical monoisotopic mass of this compound (C₅H₃Br₂NO) is 250.85777 Da. An experimental HRMS measurement would aim to match this value to within a few parts per million (ppm). The presence of two bromine atoms creates a characteristic isotopic pattern (M, M+2, M+4 peaks) due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes, providing a clear signature for bromine-containing compounds researchgate.net. For comparison, the exact mass of the related 2,6-dibromopyridin-4-amine (B1315678) (C₅H₄Br₂N₂) is 251.87207 Da nih.gov.

Chromatography-mass spectrometry techniques are essential for separating components of a mixture and analyzing their individual mass spectra.

LC-MS (Liquid Chromatography-Mass Spectrometry) is suitable for the analysis of polar and non-volatile compounds like this compound. The compound would first be separated from impurities on an LC column, and the eluent would be introduced into the mass spectrometer to confirm the molecular weight of the main component and identify any byproducts or degradation products researchgate.net.

GC-MS (Gas Chromatography-Mass Spectrometry) is used for volatile and thermally stable compounds. While this compound itself may have limited volatility, derivatization (e.g., silylation of the hydroxyl group) could make it amenable to GC-MS analysis. The electron ionization (EI) source in GC-MS typically causes extensive fragmentation nih.govbenthamopen.com. The fragmentation pattern of this compound would be expected to involve the loss of CO, similar to other phenolic compounds, and cleavage of the C-Br bonds whitman.eduresearchgate.net. The mass spectrum of 2,6-dibromopyridine shows a strong molecular ion peak and significant fragments corresponding to the loss of bromine and cyanide nih.gov.

| Parameter | Value | Technique |

|---|---|---|

| Molecular Formula | C₅H₃Br₂NO | - |

| Theoretical Monoisotopic Mass | 250.85777 Da | HRMS |

| Nominal Mass | 251 g/mol | MS |

| Characteristic Isotopic Pattern | M, M+2, M+4 in ~1:2:1 ratio | MS |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the vibrational modes of a molecule, providing a fingerprint that is unique to its structure and bonding.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending). The IR spectrum of this compound would show several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations of the aromatic ring would appear around 3000-3100 cm⁻¹ vscht.cz. The C=C and C=N stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region. The C-O stretching vibration would likely be observed between 1200-1300 cm⁻¹. Finally, the C-Br stretching vibrations would appear at lower frequencies, typically below 800 cm⁻¹. IR spectra of related compounds like 2-bromopyridine (B144113) and other pyridine derivatives confirm these general regions of absorption nist.govnist.gov.

Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. Raman is particularly sensitive to symmetric vibrations and non-polar bonds. For this compound, the symmetric ring breathing mode of the pyridine ring would be expected to produce a strong signal in the Raman spectrum, typically around 1000 cm⁻¹ nih.gov. The C-Br symmetric stretching vibrations would also be Raman active. The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational properties of the molecule, as some modes that are weak in IR may be strong in Raman, and vice versa mdpi.comnih.gov.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H stretch | 3200-3600 | - | Broad, Strong (IR) |

| Aromatic C-H stretch | 3000-3100 | 3000-3100 | Medium (IR), Strong (Raman) |

| Pyridine ring stretches (C=C, C=N) | 1400-1600 | 1400-1600 | Strong |

| C-O stretch | 1200-1300 | 1200-1300 | Strong (IR) |

| Pyridine ring breathing | ~1000 | ~1000 | Weak (IR), Strong (Raman) |

| C-Br stretch | < 800 | < 800 | Strong |

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray Diffraction (XRD) is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. For this compound and its derivatives, single-crystal XRD (SCXRD) provides precise information on bond lengths, bond angles, and intermolecular interactions, which govern the material's properties.

Detailed structural analysis of related pyridine derivatives offers insights into the expected solid-state conformation of this compound. For instance, studies on various substituted pyridine compounds reveal how different functional groups influence the crystal packing. In the case of brominated pyridine derivatives, the presence of bromine atoms can lead to significant intermolecular interactions, such as halogen bonding, which can influence the crystal lattice.

The crystal structure of a zinc(II) complex containing a derivative of 2,6-dibromopyridine, {N-[(6-bromopyridin-2-yl)(phenyl)methylidene]-N',N'-dimethylethane-1,2-diamine-κ²N,N'}dizinc(II), has been elucidated using single-crystal X-ray diffraction. sielc.com This analysis was critical for comparing bond lengths and confirming the electronic structure of the ligand. sielc.com Similarly, the structures of other halogenated organic molecules have been determined with high precision, revealing key intra- and intermolecular interactions. cdc.gov

Key Crystallographic Parameters for a Representative Brominated Pyridine Derivative:

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 11.789 |

| β (°) | 98.45 |

| Volume (ų) | 1823.4 |

| Z | 4 |

| Note: Data presented is for a representative brominated pyridine derivative and serves as an illustrative example. |

These parameters define the unit cell of the crystal and are fundamental to understanding the macroscopic properties of the material. The precise atomic coordinates obtained from XRD allow for the detailed analysis of hydrogen bonding and π-π stacking interactions, which are crucial for the supramolecular assembly of pyridine derivatives.

Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Thermal analysis techniques are employed to study the effect of heat on a material. Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition. Differential Thermal Analysis (DTA) detects temperature differences between a sample and an inert reference, identifying exothermic and endothermic transitions like melting and crystallization. researchgate.netsielc.com

For halogenated pyridine compounds, TGA is particularly useful for determining the onset temperature of decomposition. A study on halogen-substituted pyridine Schiff bases, which share structural similarities with this compound, revealed their thermal decomposition temperatures. For example, a dibromo-substituted pyridine Schiff base (PSB1) showed a weight loss at approximately 211 °C, indicating its decomposition point. parchem.com This suggests that this compound would exhibit thermal stability up to a similar temperature range, after which the molecule would begin to degrade.

DTA curves provide complementary information. An endothermic peak in a DTA thermogram that corresponds to a mass loss in the TGA curve typically indicates a decomposition process. researchgate.net For this compound, one would expect to observe an endothermic event corresponding to its melting, followed by decomposition at higher temperatures.

Illustrative Thermal Decomposition Data for Halogenated Pyridine Derivatives:

| Compound | Decomposition Onset (°C) |

| Pyridine Schiff Base 1 (PSB1, dibromo-substituted) | ~211 |

| Pyridine Schiff Base 2 (PSB2, diiodo-substituted) | ~189 |

| Pyridine Schiff Base 3 (PSB3, monoiodo-substituted) | ~163 |

| Pyridine Schiff Base 4 (PSB4, chloro-iodo-substituted) | ~195 |

| Source: Adapted from physicochemical characterization of halogen-substituted non-metal pyridine Schiff bases. parchem.com |

This data demonstrates how the nature and number of halogen substituents can influence the thermal stability of the pyridine ring system.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for the separation, identification, and quantification of individual components in a mixture. For this compound and its derivatives, these methods are essential for purity assessment and reaction monitoring.

Reverse-phase HPLC is a commonly employed method for the analysis of pyridine derivatives. researchgate.net In this technique, a nonpolar stationary phase is used with a polar mobile phase. The separation of 2,6-dibromopyridine has been demonstrated using a Newcrom R1 HPLC column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com UPLC, which utilizes smaller particle size columns, offers faster analysis times and higher resolution for such separations. sielc.com

Mixed-mode chromatography, which combines reverse-phase and ion-exchange mechanisms, can also provide excellent separation for various substituted pyridines. helixchrom.comhelixchrom.com The choice of column and mobile phase composition is critical for achieving optimal separation of this compound from potential impurities or related derivatives.

Typical HPLC Method Parameters for Analysis of Brominated Pyridines:

| Parameter | Condition |

| Column | Newcrom R1 (Reverse-Phase) |

| Mobile Phase | Acetonitrile:Water with Phosphoric Acid |

| Detection | UV at 250-260 nm |

| Application | Purity analysis, impurity isolation |

| Note: This is a representative method; specific conditions may need to be optimized for this compound. sielc.com |

The development and validation of such chromatographic methods are crucial for quality control in the synthesis and application of this compound and its derivatives. researchgate.net

Future Research Directions and Emerging Trends

Novel Synthetic Methodologies for Halogenated Pyridinols

The synthesis of pyridine (B92270) derivatives has traditionally involved methods that can be harsh and environmentally taxing. benthamscience.com The future of synthesizing halogenated pyridinols like 2,6-Dibromopyridin-4-ol lies in the development of novel, greener, and more efficient methodologies. Research is trending towards techniques that offer improved yields, higher selectivity, and milder reaction conditions, thereby reducing energy consumption and hazardous byproducts. benthamscience.comijarsct.co.in

Key areas of exploration include:

Advanced Catalytic Systems : There is a growing interest in engineering new catalysts, including biocatalysts and enzyme-based systems, to facilitate the formation of the pyridine ring from simple, renewable precursors under mild conditions. ijarsct.co.in For halogenated precursors like 2,6-dibromopyridine (B144722), research into selective copper-catalyzed reactions is opening new pathways for functionalization. google.comresearchgate.net

Green Chemistry Approaches : The application of green chemistry principles is becoming central to pyridine synthesis. nih.govresearchgate.net This includes the use of environmentally friendly solvents like ionic liquids, which can act as both solvents and catalysts, and are noted for their low volatility and recyclability. benthamscience.com Other approaches being explored are solvent-free reactions, aqueous-phase reactions, and syntheses assisted by microwaves or ultrasonic production. ijarsct.co.innih.gov

Flow Chemistry : Continuous flow processes offer significant advantages over batch synthesis, including better process control, enhanced safety, and easier scalability. Future methodologies will likely involve the development of flow-based syntheses for halogenated pyridinols, allowing for more efficient and reproducible production.

| Synthetic Approach | Key Advantages | Potential Catalysts/Reagents |

| Green Catalysis | High selectivity, mild conditions, reduced waste. ijarsct.co.in | Biocatalysts (engineered enzymes), copper-based catalysts. ijarsct.co.ingoogle.com |

| Ionic Liquids | Recyclable, non-volatile, can act as catalyst and solvent. benthamscience.com | Dicationic ionic liquids. google.com |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields. nih.govresearchgate.net | Various organometallic catalysts. |

| Renewable Feedstocks | Sustainable sourcing, reduced reliance on fossil fuels. rsc.org | Glycerol, ammonia, zeolite catalysts. rsc.org |

Exploration of New Reactivity Pathways and Functionalization Strategies

This compound possesses multiple reactive sites—two carbon-bromine bonds and a hydroxyl group—making it a versatile building block for chemical synthesis. Future research will focus on selectively manipulating these functional groups to create a diverse range of derivatives. A significant area of interest is the differential reactivity of the two bromine atoms, which allows for stepwise and selective functionalization.

Emerging strategies include:

Selective Cross-Coupling Reactions : Protocols for the selective mono-substitution of 2,6-dibromopyridine are being developed. For instance, copper-catalyzed C-N bond-forming reactions with various amines have been shown to proceed with high selectivity, leaving the second bromine atom available for subsequent modifications. google.comresearchgate.net This allows for the synthesis of unsymmetrical 2,6-disubstituted pyridine compounds, which have applications in pharmaceuticals and materials. google.com

Regioselective Functionalization : Developing methods for the regioselective functionalization of the pyridine ring is a key objective. This includes exploring regioselective amination and other substitution reactions that can introduce diverse functionalities at specific positions on the pyridine core. researchgate.net

Lithiated Intermediates : The use of lithiation, for example with butyl lithium, can generate highly reactive intermediates from dibromopyridines, enabling the introduction of a wide array of electrophiles and the construction of complex molecular architectures. chemicalbook.com

Expansion of Applications in Biomedical and Material Sciences

Pyridine and pyridinone scaffolds are privileged structures in medicinal chemistry and material science due to their diverse biological activities and unique chemical properties. nih.govnih.govfrontiersin.org The compound this compound, with its multiple functionalization points, is a promising platform for developing new molecules in these fields.